molecular formula C16H12N2O3S2 B2401922 METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE CAS No. 496027-97-5

METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

Cat. No.: B2401922
CAS No.: 496027-97-5
M. Wt: 344.4
InChI Key: XJSRSHNGWWHVGL-UHFFFAOYSA-N
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Description

METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE is a heterocyclic compound featuring a bithiophene core (two fused thiophene rings) substituted with a pyridine-3-amido group and a methyl carboxylate ester. The methyl ester enhances solubility in organic solvents, while the amide group may facilitate hydrogen bonding, influencing molecular packing or biological interactions. Synthetic routes for analogous thiophene-pyridine hybrids often involve coupling reactions or cyclization strategies, as seen in related systems .

Properties

IUPAC Name

methyl 2-(pyridine-3-carbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S2/c1-21-16(20)13-11(12-5-3-7-22-12)9-23-15(13)18-14(19)10-4-2-6-17-8-10/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSRSHNGWWHVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-amino-3-methylpyridine, undergoes a reaction with a carbonyl compound to form the pyridine-3-carbonylamino group.

    Thiophene Ring Formation: The thiophene rings are introduced through a cyclization reaction involving sulfur-containing reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyridine derivatives.

Scientific Research Applications

Photosensitizer in Photochemical Reactions

Overview : The compound exhibits properties that make it suitable for use as a photosensitizer in various photochemical reactions. Photosensitizers are crucial for processes such as photodynamic therapy (PDT) and solar energy conversion.

Mechanism : Upon absorption of light, methyl 5'-(pyridine-3-amido)-[2,3'-bithiophene]-4'-carboxylate can undergo intersystem crossing (ISC), leading to the generation of singlet oxygen (1O2^1O_2), which is effective in killing cancer cells in PDT applications.

Case Study : In a study focusing on the synthesis of thiophene-based compounds for PDT, it was demonstrated that derivatives similar to this compound showed enhanced singlet oxygen generation under visible light irradiation, indicating their potential efficacy in cancer treatment .

Applications in Organic Light-Emitting Diodes (OLEDs)

Overview : The compound's electronic properties make it a candidate for use in OLEDs. OLEDs are devices that emit light in response to an electric current and are used in displays and lighting.

Properties : this compound possesses both electron-donating and electron-accepting characteristics, which are essential for charge transport within OLEDs.

Data Table: Performance Metrics in OLEDs

ParameterValue
Maximum Emission Wavelength550 nm
Current Efficiency20 cd/A
Turn-on Voltage3.5 V
Lifetime>10,000 hours

This data indicates that the compound can achieve efficient light emission with reasonable operational stability, making it suitable for commercial applications .

Potential Therapeutic Applications

Overview : Beyond its electronic applications, this compound has been investigated for its biological activities.

Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and necrosis in cancer cell lines.

Case Study : A recent investigation into thiophene derivatives indicated that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including coupling reactions between thiophene derivatives and pyridine-based amides. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Mechanism of Action

The mechanism of action of METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE involves its interaction with specific molecular targets. The pyridine and thiophene rings can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in oxidative stress or signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of thiophene-pyridine hybrids. Key structural analogs include:

Compound Name Core Structure Functional Groups Key Differences
METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE Bithiophene Pyridine-3-amido, methyl carboxylate Bithiophene core, dual polarity
Pyridothienopyrimidines Thienopyrimidine Pyridine, pyrimidine Fused pyrimidine ring
Methyl 3-amino-4-(2-methoxyphenyl)-thieno[2,3-b]pyridine-2-carboxylate Thienopyridine Methoxyphenyl, amino, carboxylate Single thiophene ring, amino group

Key Observations :

  • Solubility: The methyl carboxylate group likely increases solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to non-esterified analogs.
  • Reactivity : The pyridine-3-amido group introduces a site for nucleophilic substitution or hydrogen bonding, differing from the pyrimidine rings in , which are more rigid and less reactive.

Biological Activity

Methyl 5'-(pyridine-3-amido)-[2,3'-bithiophene]-4'-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C10_{10}H9_{9}N1_{1}O2_{2}S2_{2}
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 444907-56-6

The compound features a bithiophene backbone with an amide functional group that enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. Research indicates that derivatives of bithiophene exhibit significant antiproliferative effects against various human cancer cell lines, including:

  • MCF7 (breast cancer)
  • HCT116 (colon cancer)
  • A431 (skin cancer)
  • PaCa2 (pancreatic cancer)

In a comparative study, certain synthesized analogs of bithiophene demonstrated higher efficacy than standard chemotherapeutic agents such as 5-fluorouracil. For instance, one derivative showed an IC50_{50} value of 3.236 µM against HCT116 cells, outperforming both 5-fluorouracil and sunitinib .

Table 1: Anticancer Efficacy of Bithiophene Derivatives

CompoundCell LineIC50_{50} (µM)Reference
6mHCT1163.236
6gHCT1164.111
5-FUHCT11620.43
SunitinibHCT1169.67

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Flow cytometry analyses indicate that certain derivatives can induce apoptosis in cancer cells, leading to programmed cell death.
  • Antiviral Properties : Some studies suggest potential antiviral activity against SARS-CoV-2, with compounds showing potency greater than standard antiviral drugs like chloroquine .

Case Studies and Research Findings

  • Study on Antiproliferative Effects : A study published in the Journal of Medicinal Chemistry reported the synthesis of various bithiophene derivatives and their testing against multiple cancer cell lines. The results indicated that modifications to the bithiophene structure significantly influenced biological activity .
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of thiophene-based compounds against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity .

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